molecular formula C20H16ClN3OS B3399104 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-10-7

4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3399104
CAS No.: 1040632-10-7
M. Wt: 381.9 g/mol
InChI Key: LKIPLFVLUZGELW-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound characterized by its unique structural framework, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 2-chlorobenzylthio group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylthio Group: This step often involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(2-Methylbenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The specific substitution pattern also contributes to its distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-16-8-6-14(7-9-16)18-12-19-20(22-10-11-24(19)23-18)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIPLFVLUZGELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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